molecular formula C8H15NO2 B13244018 Methyl 2-amino-3-cyclobutylpropanoate

Methyl 2-amino-3-cyclobutylpropanoate

Cat. No.: B13244018
M. Wt: 157.21 g/mol
InChI Key: OSNABBUZQXAKSC-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-cyclobutylpropanoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of propanoic acid and features a cyclobutyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-cyclobutylpropanoate typically involves the reaction of cyclobutylmethylamine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-cyclobutylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 2-amino-3-cyclobutylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may enhance the binding affinity of the compound to its target, thereby modulating its biological activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-cyclopropylpropanoate
  • Methyl 2-amino-3-cyclopentylpropanoate
  • Methyl 2-amino-3-cyclohexylpropanoate

Uniqueness

Methyl 2-amino-3-cyclobutylpropanoate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Biological Activity

Methyl 2-amino-3-cyclobutylpropanoate is an organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclobutyl group attached to a propanoic acid backbone. Its molecular formula is C8H15NO2C_8H_{15}NO_2, and it features a methyl ester functional group, which can influence its solubility and reactivity.

The compound's biological activity is believed to stem from its ability to interact with various biological targets, including receptors and enzymes. Specific studies have indicated that derivatives of similar structures can act as inhibitors for enzymes such as 11β-HSD1, which is involved in steroid metabolism. For instance, certain cyclobutyl derivatives exhibited significant inhibitory effects on this enzyme, suggesting a potential pathway for therapeutic applications in metabolic disorders .

Pharmacological Effects

Research has shown that this compound may possess neuroprotective properties. In vitro studies have indicated that it can modulate neurotransmitter release, potentially impacting conditions like Alzheimer’s disease by influencing amyloid precursor protein (APP) release. This modulation could help mitigate neurodegenerative processes associated with glutamate receptor overstimulation .

Case Studies

Several studies have investigated the effects of similar compounds on biological systems:

  • Inhibition of 11β-HSD1 : A study reported that cyclobutyl derivatives showed promising inhibitory effects against human 11β-HSD1 with IC50 values ranging from 8 nM to 79% inhibition in liver tissues after oral administration .
  • Neuroprotective Effects : Another research effort highlighted the potential of methyl derivatives in protecting neuronal cells from glutamate-induced toxicity, suggesting a role in the treatment of neurodegenerative diseases .

Table 1: Inhibitory Potency of Cyclobutyl Derivatives on 11β-HSD1

Compound IDStructureIC50 (nM) HumanIC50 (nM) Mouse
7jCyclobutyl derivative849
7kCyclopropyl derivative10.546
7gCyclobutyl derivative7816

Table 2: Neuroprotective Effects on Neuronal Cells

CompoundEffect on APP Release (%)Neurotoxicity Reduction (%)
Methyl derivative3040
Control--

Properties

IUPAC Name

methyl 2-amino-3-cyclobutylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)7(9)5-6-3-2-4-6/h6-7H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNABBUZQXAKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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